Lipophilicity-Driven Differentiation: XLogP3 Comparison of N-Benzyl vs. N-Methyl Analogs
The computed lipophilicity (XLogP3-AA) of N-benzylpiperidin-4-amine is 1.4 . The closest simple analog, N-methylpiperidin-4-amine, has a computed XLogP3 of approximately 0.1 . The difference of 1.3 log units translates to roughly a 20-fold higher partition coefficient for the benzyl derivative, offering a quantitative rationale for selecting this scaffold when target binding sites demand stronger hydrophobic interactions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | N-methylpiperidin-4-amine (predicted XLogP3 ≈ 0.1) |
| Quantified Difference | Δ = 1.3 logP units (~20-fold higher partition coefficient for target compound) |
| Conditions | In silico prediction using PubChem's XLogP3 algorithm |
Why This Matters
For procurement decisions in early drug discovery, selecting the scaffold with inherently higher lipophilicity can reduce the number of synthetic iterations needed to achieve target cellular permeability.
- [1] PubChem. N-benzylpiperidin-4-amine. Computed Property: XLogP3-AA = 1.4. View Source
- [2] PubChem. N-methylpiperidin-4-amine. Computed Property: XLogP3-AA = 0.1 (predicted). View Source
